Product packaging for Hept-1-ene-3,6-diyne(Cat. No.:CAS No. 89794-00-3)

Hept-1-ene-3,6-diyne

Cat. No.: B14388171
CAS No.: 89794-00-3
M. Wt: 90.12 g/mol
InChI Key: YSXKMHSDAWROIC-UHFFFAOYSA-N
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Description

Hept-1-ene-3,6-diyne is a high-purity, synthetic organic compound characterized by its unique structure featuring both a double bond (alkene) and two triple bonds (alkyne) on a seven-carbon chain. This combination of unsaturated centers makes it a molecule of significant interest in advanced materials science and synthetic chemistry research. It is primarily valued as a sophisticated building block or precursor in chemical synthesis, particularly for exploring cyclization reactions and constructing complex molecular architectures. The compound is expected to possess physicochemical properties typical of highly unsaturated hydrocarbons; for reference, the similar compound hept-1-en-4,6-diyne (C7H6) has a molar mass of 90.125 g/mol and a critical temperature of approximately 528 K . Researchers utilize this reagent in studies aimed at developing novel polymers with tailored electronic properties, as the conjugated system can facilitate electron delocalization. Its high reactivity also lends itself to catalytic studies and the preparation of specialized intermediates. This product is supplied for research and development purposes in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6 B14388171 Hept-1-ene-3,6-diyne CAS No. 89794-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89794-00-3

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

hept-1-en-3,6-diyne

InChI

InChI=1S/C7H6/c1-3-5-7-6-4-2/h1,4H,2,5H2

InChI Key

YSXKMHSDAWROIC-UHFFFAOYSA-N

Canonical SMILES

C=CC#CCC#C

Origin of Product

United States

Synthetic Methodologies for Hept 1 Ene 3,6 Diyne and Analogous Skipped Enediynes

Strategic Approaches to Constructing the 1-Ene-3,6-diyne Scaffold

Aspect Linear Synthesis Convergent Synthesis
Strategy Sequential, step-by-step construction from a single starting material.Independent synthesis of key fragments, followed by late-stage coupling. wikipedia.org
Efficiency Overall yield is the product of individual step yields, leading to rapid decrease. youtube.comHigher overall yield as fewer steps are in the longest linear sequence. wikipedia.org
Logistics Simpler planning, but failures in late stages are costly.More complex initial planning, but allows for optimization of individual fragment syntheses.
Applicability Suitable for simpler molecules or when fragments are difficult to couple.Preferred for complex and large molecules to maximize material throughput. wikipedia.org

The construction of the 1-ene-3,6-diyne scaffold requires reliable methods for generating both the terminal alkene and the skipped diyne (1,4-diyne) functionalities.

Terminal Alkene Formation: The terminal vinyl group is a common structural motif that can be introduced through several established methods. Elimination reactions, such as the dehydration of primary alcohols or dehydrohalogenation of alkyl halides, are fundamental approaches. More sophisticated methods that offer greater control include olefination reactions like the Wittig reaction, which couples an aldehyde with a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons reaction. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling involving a vinylboron or vinylstannane species, are also powerful tools for this purpose.

Skipped Diyne Formation: The 1,4-diyne or "skipped" diyne motif is synthetically more challenging to access than its conjugated 1,3-diyne counterpart. Direct coupling methods that form the central C-C single bond between the two alkyne units are required. One effective strategy involves the reaction of propargylic electrophiles (such as propargyl halides or acetates) with alkynyl nucleophiles. For instance, copper-free routes using alkynylalanes have been shown to react with propargylic electrophiles with high regioselectivity to form the 1,4-diyne structure. researchgate.net

Carbon-Carbon Bond Forming Reactions

The core of any synthesis of hept-1-ene-3,6-diyne lies in the specific carbon-carbon bond-forming reactions used to assemble the enediyne system. Cross-coupling reactions are paramount in this context.

Transition metal-catalyzed cross-coupling reactions are indispensable for forming the C(sp²)-C(sp) and C(sp)-C(sp) bonds that define the enediyne structure.

The Sonogashira reaction is a robust and widely used method for coupling terminal alkynes with vinyl or aryl halides, making it ideal for constructing the enyne portion of the target scaffold. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org

For example, the enyne core can be constructed by coupling a vinyl halide with a suitable terminal alkyne. organic-chemistry.org A key advantage is the stereochemical retention observed when using vinyl halides, allowing for the synthesis of geometrically pure E- or Z-enynes. acs.org

Variants: A significant challenge in the standard Sonogashira coupling is the potential for copper-catalyzed homocoupling of the terminal alkyne, leading to the formation of undesired diyne byproducts (Glaser coupling). wikipedia.org To address this, "copper-free" Sonogashira protocols have been developed. These methods often employ higher palladium catalyst loadings or specialized ligands to facilitate the coupling without the need for a copper co-catalyst, thereby minimizing homocoupling and simplifying product purification.

Reactant 1 Reactant 2 Catalyst System Product Type Reference
Vinyl IodideTerminal AlkynePd(PPh₃)₄, CuI, AmineConjugated Enyne wikipedia.org
Vinyl BromideTerminal AlkynePd(OAc)₂, PPh₃, CuI, AmineConjugated Enyne organic-chemistry.org
Aryl IodideTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl-Alkyne nih.gov
1,1-DichloroethyleneTerminal Alkyne(Ph₃P)₄Pd, CuIChloroenyne (precursor to terminal diyne) orgsyn.org

The Glaser coupling, and its widely used variant the Hay coupling, are classic methods for the oxidative dimerization of terminal alkynes to form symmetrical 1,3-diynes. synarchive.comwikipedia.org The Hay coupling employs a catalytic amount of a copper(I) salt, typically complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen (air) as the terminal oxidant. synarchive.comwikipedia.org

While highly effective for homocoupling, the traditional Glaser-Hay reaction is not suitable for the direct synthesis of unsymmetrical diynes from two different terminal alkynes, as it typically yields a statistical mixture of two homocoupled products and one heterocoupled product. jetir.org

Adaptations for Heterocoupling: Synthesizing the unsymmetrical diyne portion of a skipped enediyne requires adaptations that favor heterocoupling over homocoupling. Recent advancements have focused on developing catalyst systems that can differentiate between two distinct terminal alkynes. jetir.orgnih.gov Strategies include:

Steric and Electronic Differentiation: Using two terminal alkynes with significantly different steric or electronic properties can allow the catalyst to selectively activate one over the other, promoting a directed cross-coupling. nih.gov

Solid-Phase Synthesis: One approach to force heterocoupling is to immobilize one of the alkyne substrates on a solid support. This prevents it from homocoupling, and it can only react with a soluble alkyne partner added to the reaction mixture. acs.org

Modified Catalysts: The development of novel copper catalyst systems has been shown to achieve high selectivity for the aerobic heterocoupling of terminal alkynes, challenging the long-held belief that homocoupling is always favored in Glaser-type reactions. nih.govresearchgate.net

These advanced methodologies are crucial for constructing the precise skipped diyne architecture found in this compound and its analogs.

Cross-Coupling Reactions for Alkyne Formation

Cadiot-Chodkiewicz Coupling in Diyne Synthesis

The Cadiot-Chodkiewicz coupling is a powerful and widely utilized method for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgalfa-chemistry.comrsc.orgrsc.org This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. wikipedia.org The key advantage of this method over related procedures like the Glaser coupling is its ability to selectively couple two different alkyne units, thereby producing a single, unsymmetrical diyne product. wikipedia.org

The reaction mechanism is understood to proceed through several key steps. Initially, the terminal alkyne is deprotonated by the base, followed by the formation of a copper(I) acetylide intermediate. This species then undergoes oxidative addition with the 1-haloalkyne. The final step is a reductive elimination from the resulting copper(III) intermediate to yield the 1,3-diyne and regenerate the copper(I) catalyst. alfa-chemistry.com

A typical catalytic system for the Cadiot-Chodkiewicz coupling consists of a copper(I) salt, such as copper(I) bromide or iodide, and an amine base like piperidine (B6355638) or an aqueous solution of a primary amine. wikipedia.orgalfa-chemistry.com The reaction is often carried out in a solvent such as methanol (B129727). wikipedia.org The choice of haloalkyne is also crucial, with bromoalkynes and iodoalkynes being the most common substrates.

Below is a table summarizing various conditions and substrates used in Cadiot-Chodkiewicz coupling reactions for the synthesis of unsymmetrical diynes.

Nickel-Catalyzed Reactions for Unsymmetrical Diyne Construction

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative for the construction of unsymmetrical diynes. These methods often exhibit high efficiency and can tolerate a wide range of functional groups. researchgate.net One notable approach involves the coupling of organoalane reagents with alkynyl bromides mediated by a nickel catalyst. researchgate.net This strategy has been shown to produce unsymmetrical 1,3-diynes in excellent yields under relatively mild conditions. researchgate.net

The catalytic system typically employs a nickel(II) salt, such as nickel(II) acetate, in combination with a phosphine (B1218219) ligand, like (o-furyl)3P. researchgate.net The reaction is generally carried out in an ethereal solvent such as diethyl ether or toluene (B28343). researchgate.net The proposed catalytic cycle involves the formation of a nickel(0) species, which then undergoes oxidative addition with the alkynyl bromide. Subsequent transmetalation with the organoalane reagent and reductive elimination yields the desired unsymmetrical diyne and regenerates the active nickel catalyst.

Another innovative approach is the electrochemical nickel-catalyzed synthesis of unsymmetrical diorganyl selanes, which demonstrates the versatility of nickel catalysis in forming carbon-heteroatom bonds under mild, electrochemically driven conditions. mdpi.com While not directly forming a diyne, this methodology highlights the potential for nickel to mediate complex bond formations.

Below is a table summarizing a nickel-catalyzed approach for unsymmetrical diyne synthesis.

Olefin Metathesis for Alkene Installation

Olefin metathesis is a powerful synthetic transformation that allows for the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by transition metal complexes, typically those of ruthenium or molybdenum, has found broad application in organic synthesis, including the installation of alkene moieties in complex molecules like enediynes. wikipedia.orgmasterorganicchemistry.com

The most common variants of olefin metathesis are ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). masterorganicchemistry.comnih.gov For the synthesis of acyclic enediynes such as this compound, cross-metathesis is the most relevant approach. masterorganicchemistry.com In a typical cross-metathesis reaction, two different alkenes are coupled to form a new alkene product. masterorganicchemistry.com This can be an effective strategy for introducing the double bond into a pre-formed diyne-containing substrate.

The mechanism of olefin metathesis, as elucidated by Chauvin, involves the formation of a metal-alkylidene (carbene) complex which then undergoes a [2+2] cycloaddition with an alkene to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal-alkylidene, thus propagating the catalytic cycle. wikipedia.org The reaction is often driven by the formation of a volatile byproduct, such as ethylene (B1197577) gas, which shifts the equilibrium towards the desired product. wikipedia.org

Below is a table summarizing key aspects of olefin metathesis for alkene installation.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies (Relevant for incorporating alkene)

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. elsevierpure.comnih.gov These olefination strategies are highly relevant for the construction of enediyne systems, providing a reliable means to introduce the alkene functionality with control over its position and, in many cases, its stereochemistry.

The Wittig reaction utilizes a phosphonium ylide, which is typically generated by treating a phosphonium salt with a strong base. harvard.edu This ylide then reacts with an aldehyde or ketone to form a betaine (B1666868) or an oxaphosphetane intermediate, which subsequently collapses to form the alkene and a phosphine oxide byproduct. harvard.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a phosphonium ylide. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. organic-chemistry.org Furthermore, the HWE reaction often provides excellent E-selectivity for the newly formed double bond, particularly when stabilized phosphonate ylides are used. wikipedia.orgorganic-chemistry.org

The general mechanism of the HWE reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then adds to the carbonyl compound, and the resulting intermediate eliminates a dialkylphosphate salt to give the alkene. wikipedia.org

Stereoselective and Regioselective Synthesis

The biological activity and chemical reactivity of enediyne compounds are often highly dependent on their three-dimensional structure. Therefore, the stereoselective and regioselective synthesis of these molecules is of paramount importance. This involves controlling the geometry of the double bond (E/Z isomerism) and directing the functionalization of the alkyne units to specific positions.

Control of Alkene Geometry (E/Z Isomerism)

The geometry of the double bond in an enediyne can have a profound impact on its properties. The ability to selectively synthesize either the E (trans) or Z (cis) isomer is a critical aspect of enediyne synthesis.

As previously mentioned, the Horner-Wadsworth-Emmons reaction is a powerful tool for achieving high E-selectivity in alkene synthesis. wikipedia.orgorganic-chemistry.org The stereochemical outcome is influenced by steric factors in the transition state, which favor the anti-periplanar arrangement of the bulkiest substituents, leading to the formation of the E-alkene. organic-chemistry.org

Conversely, the Wittig reaction can be tuned to favor the formation of Z-alkenes, particularly when non-stabilized ylides are used under salt-free conditions. harvard.edu The stereoselectivity in the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. harvard.edu

Recent advances have also demonstrated the stereoselective synthesis of (E)- and (Z)-isocyanoalkenes through the cross-coupling of vinyl iodides with formamide, followed by dehydration. nih.govnsf.gov This method highlights the potential for catalyst control to minimize isomerization and achieve high stereoselectivity. nih.govnsf.gov

Regiochemical Control in Alkyne Functionalization

Regiochemical control in the functionalization of alkynes is crucial for the synthesis of complex enediynes with specific substitution patterns. This is particularly important when dealing with unsymmetrical diynes or when introducing substituents at a specific terminus of the alkyne.

Ruthenium-catalyzed aromatization of enediynes has been shown to proceed with high regioselectivity in nucleophilic additions to the π-alkyne functionality. acs.org In this process, nucleophiles selectively attack the internal carbon of the alkyne, leading to the formation of functionalized benzene (B151609) derivatives as a single regioisomer. acs.org This demonstrates the potential for metal catalysts to direct the regiochemical outcome of reactions involving the alkyne moieties of enediynes.

The cyclotrimerization of terminal alkynes is another reaction where regioselectivity is a key consideration. While this reaction typically produces a mixture of regioisomers, the use of specific catalysts can lead to the formation of a single, desired product. For example, a digermyne precatalyst has been shown to afford 1,2,4-triarylbenzenes with absolute regioselectivity from the cyclotrimerization of terminal arylacetylenes. nih.gov

In the context of synthesizing substituted quinolines, a metal-free approach involving the [4+2] cycloaddition of in situ generated azadienes with terminal alkynes has demonstrated excellent chemo- and regioselectivity. organic-chemistry.org This highlights that regiocontrol is not limited to metal-catalyzed processes.

Modern Catalytic Approaches in Enediyne Synthesis

The construction of the enediyne framework, particularly the skipped 1,4-diene or 1,5-enyne substructure, benefits significantly from modern catalytic methods. rsc.org These reactions offer high efficiency, selectivity, and functional group tolerance. Transition metals such as palladium, copper, gold, cobalt, and ruthenium play a central role in these transformations. rsc.orgnih.gov

Palladium catalysis is a cornerstone of C-C bond formation. The Sonogashira cross-coupling reaction, which couples a terminal alkyne with a vinyl or aryl halide, is a fundamental method for constructing enyne moieties. nih.gov For skipped systems, palladium-catalyzed difunctionalization of skipped dienes with alkenyl triflates and arylboronic acids has been demonstrated to produce 1,3-alkenylarylated products through a metal migration mechanism. nih.gov Another palladium-based strategy involves the dehydrative alkylation of stabilized phosphonium ylides with allylic alcohols, which can lead to functionalized skipped dienes. researchgate.net

Synergistic catalysis, combining two different metal catalysts, has enabled novel transformations. A dual copper/palladium system has been used for the allylboration of alkynes with vinyl epoxides, providing access to bifunctional skipped dienols bearing an alkenylboronate, a versatile synthetic handle. nih.gov

Cobalt-catalyzed methods have also been developed for the synthesis of skipped dienes. For instance, the reductive coupling of alkynes and allenyl carbonates using a cobalt catalyst provides an efficient route to these structures. chemrxiv.org

Gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack. Gold(I) catalysts can facilitate diyne-ene annulations, leading to polysubstituted benzenes through a formal [3+3] cyclization, showcasing the ability of gold to mediate complex cascade reactions involving enediyne substrates. nih.govresearchgate.net

Metal-catalyzed cycloaromatization reactions of enediynes, such as the Bergman cyclization, can be thermally or photochemically induced but also benefit from metal catalysis. rsc.org Platinum(II) chloride, for example, can catalyze the cyclization of enediynes to form indane derivatives. rsc.org

The table below highlights several modern catalytic approaches relevant to the synthesis of skipped enediynes and related structures.

Reaction TypeCatalytic SystemKey TransformationRef.
1,3-AlkenylarylationPd(acac)₂ / CsFDifunctionalization of a skipped diene via metal migration nih.gov
AllylborationSynergistic Cu/PdThree-component reaction of alkynes, B₂pin₂, and vinyl epoxides nih.gov
Reductive CouplingCobalt / ZnCoupling of alkynes and allenyl carbonates to form skipped dienes chemrxiv.org
Diyne-Ene AnnulationGold(I) / Amide co-catalystFormal [3+3] cyclization to form polysubstituted benzenes nih.gov
Cross-CouplingPalladium / CopperSonogashira coupling of terminal alkynes and vinyl halides nih.gov
Dehydrative Alkylation[Pd(allyl)Cl]₂ / dppfReaction of phosphonium ylides with allylic alcohols researchgate.net

These advanced catalytic methods provide a robust toolbox for the synthesis of this compound and its analogs, enabling the construction of these complex unsaturated systems with high levels of control and efficiency.

Reactivity and Mechanistic Investigations of Hept 1 Ene 3,6 Diyne Transformations

Cyclization Reactions of Skipped Enediynes

The non-conjugated nature of skipped enediynes opens up diverse cyclization avenues that are often unavailable to fully conjugated systems. The reactivity is not dominated by the direct interaction of the enediyne core in a concerted fashion, but rather by sequential or catalyzed processes that leverage the individual reactivity of the alkene and alkyne moieties.

Intramolecular Cycloaddition Pathways (Beyond Bergman Cyclization for Non-Conjugated Systems)

While the Bergman cyclization is a hallmark of conjugated enediynes, non-conjugated systems like hept-1-ene-3,6-diyne typically require alternative pathways for cycloaromatization. Research has shown that thermal cyclizations of non-conjugated ene-diyne systems can proceed through complex radical mechanisms to form polycyclic aromatic frameworks. For instance, studies on related non-conjugated benzotriynes have demonstrated a novel radical cycloaromatization that generates a benzo[b]fluorene core. This process is initiated by a thermal intramolecular cyclization to form non-benzenoid biradicals, which then undergo further radical cyclization and hydrogen abstraction. researchgate.net

In some cases, the inclusion of other functional groups, such as a nitrile, can influence the cyclization mode without participating directly in the radical cascade, leading to the formation of cyanofluorenol derivatives. researchgate.net Another explored pathway is the intramolecular 1,3-dipolar nitrone cycloaddition. This method has been used to create bicyclic isoxazolidinyl enediynes from acyclic precursors, demonstrating a highly regioselective route to complex fused ring systems. researchgate.net

Metal-Catalyzed Cycloisomerizations

Transition metals are powerful tools for orchestrating the cyclization of enediynes, offering high levels of control and efficiency. By coordinating to the alkyne or alkene moieties, metal catalysts can lower activation barriers and direct the reaction towards specific cyclic products, often with complete atom economy. Over the past decades, the transition metal-catalyzed cycloisomerization of 1,n-diynes has emerged as a robust strategy for assembling carbocyclic and heterocyclic structures from simple acyclic precursors. dicp.ac.cn

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the triple bonds of diynes toward nucleophilic attack. benthamdirect.comacs.org This has led to the development of numerous cascade reactions using skipped diynes. A notable example is the gold-catalyzed reaction of skipped 1,4-diynes with pyrroles. This transformation proceeds through a regioselective hydroarylation of both alkynes, followed by a 7-endo-dig cyclization to produce 1,6-dihydrocyclohepta[b]pyrroles in good yields. acs.org

The mechanism typically begins with the π-coordination of the gold catalyst to an alkyne, increasing its electrophilicity. sci-hub.se For 1,5-diynes, this can lead to the formation of highly reactive vinyl cation intermediates. sci-hub.se Subsequent intramolecular attack by the second alkyne or another nucleophile initiates a cascade that can build complex polycyclic systems. sci-hub.seresearchgate.net For example, gold-catalyzed cycloisomerization of 3-alkoxyl-1,6-diynes provides access to bicyclo[2.2.1]hept-5-en-2-ones, showcasing an unconventional reactivity pattern for preparing bridged ring systems. researchgate.net

Table 1: Gold-Catalyzed Cascade Reaction of Skipped Diynes with Pyrroles

Entry Diyne Substrate (R) Product Yield (%)
1 Phenyl 3a 75
2 4-Methylphenyl 3b 78
3 4-Methoxyphenyl 3c 85
4 4-Chlorophenyl 3d 65
5 2-Thienyl 3e 72

Data sourced from a study on gold-catalyzed cascade reactions. acs.org The reaction involves a skipped diyne, pyrrole, and a gold catalyst in toluene (B28343) at 80 °C.

Ruthenium complexes are versatile catalysts for various cycloaddition reactions involving diynes. chesci.com The [2+2+2] cycloaddition of α,ω-diynes with various partners is a particularly powerful method for constructing substituted aromatic and heterocyclic rings. acs.orgrsc.org For instance, ruthenium catalysts efficiently mediate the cycloaddition of 1,6-diynes and cyanamides to form annulated 2-aminopyridine (B139424) cores under mild conditions. acs.org The choice of the ruthenium complex is critical, with [Cp*Ru(CH₃CN)₃]PF₆ often showing superior efficacy. acs.org

These reactions are highly atom-economical and can exhibit remarkable regioselectivity. acs.orgresearchgate.net The proposed mechanism for these [2+2+2] cycloadditions often involves the formation of a ruthenacyclopentadiene intermediate from the oxidative coupling of the diyne, which then coordinates with the third unsaturated component (the "alkynophile") and undergoes reductive elimination to furnish the final aromatic product and regenerate the active catalyst.

Table 2: Ruthenium-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides

Entry Diyne Substituent (R) Cyanamide Substituent (R') Product Yield (%)
1 Ts Morpholinyl 3aa 93
2 Ts Piperidinyl 3ab 91
3 Ts Dibenzyl 3ac 89
4 SO₂Ph Morpholinyl 3ba 85
5 C(O)OAllyl Morpholinyl 3ca 82

Data from a study on the synthesis of 2-aminopyridines. acs.org Reactions were catalyzed by [Cp*Ru(CH₃CN)₃]PF₆.

Cobalt catalysts have gained prominence as an economical and effective alternative to precious metals for mediating [2+2+2] cycloadditions of enediynes. nii.ac.jp These reactions can produce tricyclic cyclohexadienes, which are valuable precursors for more complex, sp³-rich molecules. nii.ac.jp While early systems often required stoichiometric amounts of cobalt, recent advances have enabled catalytic versions. nii.ac.jpresearchgate.net

A significant breakthrough is the use of dual cobalt and photoredox catalysis, which allows the reaction to proceed under mild conditions with a catalytic amount of an air-stable Co(II) salt. nii.ac.jp Mechanistic studies suggest the reaction proceeds via a cobaltacyclopentadiene intermediate formed by the coupling of the two yne units. nii.ac.jp In some cases, the presence of a chelating group on the enediyne substrate can selectively direct the reaction pathway toward either the classic polycyclic 1,3-cyclohexadienes or a new family of bicyclic trienes. researchgate.net

Radical-Mediated Cyclization Processes

Radical cyclizations offer a powerful strategy for transforming skipped enediynes into complex polycyclic structures. These reactions are typically initiated by a radical species that adds to one of the alkyne moieties, triggering a cascade of intramolecular ring closures. A common approach involves the use of Bu₃SnH and a radical initiator like AIBN. sci-hub.se

Research has demonstrated that skipped enediynes can undergo an intramolecular radical cascade involving a sequence of 5-exo-dig and 6-exo-dig ring closures. sci-hub.se This sequence generates new rings and vinyl radical intermediates that can participate in further reactions, such as attacking a nearby aromatic ring, ultimately leading to fused naphthalene (B1677914) products after aromatization. sci-hub.se This radical cascade opens a new avenue for the preparation of diverse polycyclic frameworks. sci-hub.sethieme-connect.com The regioselectivity of the initial radical attack is a key factor, and strategic placement of initiating groups can provide excellent control over the reaction outcome. sci-hub.se Furthermore, the Bu₃Sn-mediated 5-exo-dig radical cyclization of diaryl enediynes has been shown to be a mild and efficient route to tin-substituted benzofulvenes. acs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Benzo[b]fluorene
Cyanofluorenol
Bicyclic isoxazolidinyl enediyne
1,6-dihydrocyclohepta[b]pyrrole
Bicyclo[2.2.1]hept-5-en-2-one
2-Aminopyridine
[Cp*Ru(CH₃CN)₃]PF₆
Ruthenacyclopentadiene
Tricyclic cyclohexadiene
Cobaltacyclopentadiene
Bicyclic triene
Fused naphthalene
Benzofulvene
Bu₃SnH (Tributyltin hydride)

Addition Reactions to Unsaturated Bonds

The presence of both alkene and alkyne functionalities in this compound and its derivatives makes them versatile substrates for a variety of addition reactions. These reactions can be directed to either the double or triple bonds, often with high selectivity, by carefully choosing the reagents and reaction conditions.

Hydroelementation reactions involve the addition of a hydrogen-element bond across an unsaturated carbon-carbon bond. These reactions are powerful tools for the synthesis of functionalized organometallic and organoboron compounds.

Hydroboration: The hydroboration of diynes, including systems related to this compound, can lead to a variety of products depending on the substrate and catalyst. rsc.org For instance, the hydroboration of terminal separated diynes like hepta-1,6-diyne with pinacolborane can be catalyzed by ruthenium complexes. rsc.org This reaction can proceed via a trans-hydroboration mechanism to yield (Z)-vinyl boranates. rsc.org The selectivity of hydroboration is influenced by the electronic properties of the diyne. rsc.org Non-catalytic hydroboration of diynes with sterically hindered boranes can lead to the formation of polymeric materials. rsc.org

Hydromagnesation: The hydromagnesation of diynes is a less common transformation but has been reported for conjugated and separated diynes. rsc.org Using reagents like ethylmagnesium bromide in the presence of an iron(II) chloride catalyst, alkenylmagnesium compounds can be synthesized. rsc.org

Hydrostannylation: Palladium-catalyzed hydrostannylation of alkynes using reagents like tributyltin hydride (Bu3SnH) is a well-established method for the synthesis of vinylstannanes. rsc.org This reaction has been successfully applied to complex alkyne substrates. rsc.org For example, the hydrostannylation of a hept-3-en-1-yne-5-ol derivative was achieved using a copper-based protocol to yield the corresponding stannane. rsc.org The mechanism of palladium-catalyzed hydrostannylation of 1,6-diynes can proceed through either a stannylpalladation or a hydropalladation/carbopalladation pathway. rsc.org

Table 1: Examples of Hydroelementation Reactions on Diyne Systems
ReactionReagentCatalystProduct TypeReference
HydroborationPinacolboraneRuthenium Complex(Z)-vinyl boranates rsc.org
HydromagnesationEtMgBrFeCl2Alkenylmagnesium compounds rsc.org
HydrostannylationBu3SnHPalladium ComplexVinylstannanes rsc.org

The electron-deficient nature of the triple bonds in enediyne systems makes them susceptible to nucleophilic attack. An alternative method for the alkylation of aromatic systems involves the nucleophilic addition of enolates to 1,4-dehydrobenzene diradicals, which are generated from enediynes. escholarship.org This approach leads to the formation of a new carbon-carbon bond and provides access to functionalized aromatic compounds. escholarship.org The reaction has been shown to be effective with various enediyne precursors, yielding exclusively C-arylated products without any observed O-arylation. escholarship.org

The π-bonds of enediynes are also susceptible to attack by electrophiles. savitapall.com Electrophilic addition to alkynes generally follows Markovnikov's rule. savitapall.com In molecules containing both double and triple bonds, electrophilic attack often occurs preferentially at the double bond, likely due to the greater stability of the resulting carbocation intermediate. savitapall.com A notable application of electrophilic addition is the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes, which serves as a direct route to synthesize 2-ethynyl-3-iodoheteroindenes. spbu.ru These products can then be further functionalized via Sonogashira coupling to create a variety of asymmetrically substituted acyclic enediynes fused to heterocycles. spbu.ru

Rearrangement Reactions

The unsaturated framework of this compound and related polyunsaturated hydrocarbons allows for a variety of rearrangement reactions, leading to diverse and often complex molecular architectures.

The isomerization of polyunsaturated hydrocarbons can be prompted by various catalysts or conditions. For example, gold-catalyzed cycloisomerization of 1,6-diyne esters can lead to the formation of hydronaphthalene and -cinnoline derivatives. acs.orgresearchgate.net Similarly, platinum(II) chloride can catalyze the cycloisomerization of enynes, with the reaction outcome being highly dependent on the specific substrate. acs.org These transformations often proceed through common mechanistic steps, such as the electrophilic activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the alkene. acs.org Base-mediated isomerization can also be used to strategically alter the position of double and triple bonds within a molecule.

Table 2: Catalysts for Isomerization of Enediyne Systems
CatalystTransformationResulting StructureReference
Gold(I)CycloisomerizationHydronaphthalenes, -cinnolines acs.orgresearchgate.net
Platinum(II) chlorideCycloisomerizationVarious cyclic compounds acs.org
Potassium tert-butoxideBase-mediated isomerizationRepositioned double/triple bonds

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.org These reactions are powerful tools for skeletal reorganization. The Cope and Claisen rearrangements are classic examples of acs.orgacs.org sigmatropic shifts. wikipedia.orglibretexts.org In the context of enediyne chemistry, gold-catalyzed reactions of 1,6-diyne carbonates and esters have been shown to proceed through a cascade involving a acs.org-sigmatropic rearrangement to ultimately form 2,4a-dihydro-1H-fluorenes. acs.org Mechanistic studies of rearrangements in related systems, such as bicyclo[3.2.0]hepta-2,6-dienes, suggest that both concerted mechanisms and radical intermediates can be involved. thieme-connect.de

Functional Group Interconversions on the this compound Scaffold

The unique structure of this compound, possessing both alkene and diyne functionalities, presents a versatile platform for a variety of chemical transformations. The selective manipulation of these unsaturated moieties is crucial for the synthesis of complex molecules. This section explores the selective oxidation and reduction of the alkene and alkyne groups within the this compound framework.

The selective oxidation of either the alkene or the alkyne functionalities within a molecule containing both is a significant challenge in organic synthesis. In the context of enyne and diyne systems, achieving high selectivity often depends on the choice of oxidant and reaction conditions.

While specific studies on the selective oxidation of this compound are not extensively detailed in the provided search results, general principles of enyne oxidation can be applied. For instance, gold catalysis has been shown to facilitate the selective oxidation of 4-oxahepta-1,6-diynes to produce 2H-pyran-3(6H)-ones and chromen-3(4H)-ones. dicp.ac.cn This proceeds through a proposed β-gold vinyl cation intermediate. dicp.ac.cn

In a related context, the oxidation of secondary allylpropargyl alcohols, which share structural similarities with hydrated forms of enynes, using manganese dioxide in anhydrous acetonitrile (B52724) has been shown to yield allylacetylenic ketones with high efficiency (75–81%). researchgate.net Furthermore, the oxidation of a 2-borylated 1,3-diene with hydrogen peroxide can lead to the formation of a ketone, demonstrating a method for the transformation of a carbon-boron bond to a carbonyl group in a diyne-containing system. thieme-connect.de

The following table summarizes potential selective oxidation reactions based on analogous systems.

Table 1: Potential Selective Oxidation Reactions of this compound Derivatives

Substrate Analogue Reagent Product Type Reference
4-Oxahepta-1,6-diynes Gold Catalyst 2H-Pyran-3(6H)-ones / Chromen-3(4H)-ones dicp.ac.cn
Secondary Allylpropargyl Alcohols Manganese Dioxide Allylacetylenic Ketones researchgate.net

This table is illustrative and based on reactions of similar functionalized diyne systems.

The selective reduction of the triple bonds in the presence of a double bond, or vice versa, in this compound is a key transformation for accessing a variety of partially saturated derivatives. The choice of catalyst and reaction conditions is paramount in controlling the outcome of these hydrogenations.

Selective Alkyne Reduction:

The semi-hydrogenation of alkynes to Z-alkenes is a common and valuable transformation. researchgate.net Catalysts like Lindlar's catalyst are well-known for this purpose, where the catalyst's active sites are poisoned (e.g., with lead) to prevent over-reduction to the alkane. thieme-connect.de The strong adsorption of the alkyne to the catalyst surface compared to the alkene product is a key factor in achieving selectivity. thieme-connect.de It is crucial to stop the reaction once the alkyne is consumed to avoid further reduction of the newly formed alkene. thieme-connect.de

Various catalytic systems have been developed for the stereoselective semi-reduction of alkynes. For instance, a modified Boland protocol using Zn(Cu/Ag) in the presence of TMSCl, water, and methanol (B129727) has been shown to be highly Z-selective for the reduction of conjugated alkynes at room temperature. researchgate.net This method effectively suppresses the formation of the E-alkene isomer and over-reduction to the alkane. researchgate.net Similarly, copper(I)/N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts for Z-selective alkyne semi-hydrogenations. rsc.org An air-stable copper(I) catalyst has been developed for this purpose, although in the case of diynes, it can lead to the formation of the thermodynamically more stable E,E-diene. rsc.org

A bench-stable cationic bis(σ-B-H) aminoborane (B14716983) iron complex has also been demonstrated to efficiently catalyze the semi-hydrogenation of internal alkynes, 1,3-diynes, and 1,3-enynes under mild conditions, yielding alkenes with high Z-selectivity. organic-chemistry.org

Selective Alkene Reduction:

While the selective reduction of an alkene in the presence of alkynes is less common due to the higher reactivity of alkynes towards many hydrogenation catalysts, specific conditions can be employed. The use of Mn/water has been reported for the mild and selective reduction of both alkenes and alkynes. organic-chemistry.org

The following table summarizes research findings on the selective reduction of related enyne and diyne systems.

Table 2: Selective Reduction of Enyne and Diyne Systems

Substrate Type Catalyst/Reagent Product Selectivity Reference
Conjugated Alkynes Zn(Cu/Ag), TMSCl, H₂O, MeOH Z-Alkenes High Z-selectivity researchgate.net
Internal Alkynes, 1,3-Diynes, 1,3-Enynes Cationic bis(σ-B-H) aminoborane iron complex, H₂ Alkenes High Z-selectivity organic-chemistry.org
Alkynes Lindlar Catalyst, H₂ Z-Alkenes High Z-selectivity thieme-connect.de
Diynes Air-stable Copper(I) catalyst, H₂ E,E-Diene Thermodynamic product rsc.org

These examples highlight the diverse catalytic systems available for the controlled reduction of the unsaturated functionalities within molecules like this compound, enabling the synthesis of a range of valuable derivatives.

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic compounds. For Hept-1-ene-3,6-diyne, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

High-resolution ¹H NMR spectroscopy allows for the identification of the distinct proton environments within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity.

The expected ¹H NMR spectrum of this compound would exhibit signals corresponding to the vinyl protons of the double bond, the methylene (B1212753) protons, and the acetylenic proton. The vinyl protons (=CH₂) would likely appear as a complex multiplet due to geminal and vicinal coupling. The methylene protons (-CH₂-) adjacent to the unsaturated systems would also show characteristic splitting patterns. The terminal acetylenic proton (≡C-H) is expected to appear as a singlet or a finely split multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 (vinyl) 5.0 - 6.0 Multiplet
H-2 (vinyl) 5.0 - 6.0 Multiplet
H-5 (methylene) ~2.5 - 3.0 Multiplet
H-7 (acetylenic) ~2.0 - 2.5 Singlet/Triplet

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, and the chemical shift is indicative of its hybridization state (sp³, sp², sp) and its proximity to electronegative atoms or unsaturated groups.

The sp-hybridized carbons of the two alkyne moieties are expected to resonate in the region of 65-90 ppm. The sp²-hybridized carbons of the alkene will appear further downfield, typically between 110 and 140 ppm. The sp³-hybridized methylene carbon will have a chemical shift in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Hybridization
C-1 ~115 - 125 sp²
C-2 ~130 - 140 sp²
C-3 ~80 - 90 sp
C-4 ~70 - 80 sp
C-5 ~20 - 30 sp³
C-6 ~75 - 85 sp
C-7 ~65 - 75 sp

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound. libretexts.orgtdx.cat

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are spin-coupled to each other, typically over two or three bonds. researchgate.net This would allow for the definitive connection of the vinyl protons to each other and to the methylene protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. researchgate.net This would confirm the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net HMBC is crucial for identifying the connectivity across the quaternary alkyne carbons, linking the different fragments of the molecule together.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net For a relatively small and flexible molecule like this compound, NOESY can help to confirm through-space interactions between protons that are close to each other in the molecule's preferred conformation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (C≡C, C=C stretches)

Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. libretexts.orgvaia.com In this compound, the key functional groups are the carbon-carbon double bond (C=C) and the two carbon-carbon triple bonds (C≡C).

C≡C Stretch: Terminal alkynes typically show a sharp, weak to medium absorption band in the region of 2100-2260 cm⁻¹. libretexts.orglibretexts.org Internal alkynes also absorb in this region, but the intensity can be weaker. For this compound, one would expect to see at least one absorption in this range.

C=C Stretch: The carbon-carbon double bond stretching vibration usually appears in the region of 1620-1680 cm⁻¹. libretexts.org The intensity of this band can vary depending on the substitution pattern of the alkene.

=C-H Stretch: The stretching vibration of the C-H bonds on the double bond is expected to appear at a frequency just above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹. libretexts.org

≡C-H Stretch: The terminal alkyne C-H bond has a characteristic sharp and relatively strong absorption band around 3300 cm⁻¹. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C≡C Stretch 2100 - 2260
C=C Stretch 1620 - 1680
=C-H Stretch 3010 - 3100
≡C-H Stretch ~3300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₆), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 90.12 g/mol ).

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. The molecule will break apart in predictable ways upon ionization, and the resulting charged fragments are detected. Common fragmentation pathways for unsaturated hydrocarbons include the loss of small neutral molecules or radicals. For this compound, one might expect to see fragmentation corresponding to the loss of a hydrogen atom, a methyl group, or cleavage at the bonds adjacent to the unsaturated systems. The stability of the resulting carbocations will influence the relative abundance of the fragment ions. libretexts.org

Raman Spectroscopy for Vibrational Fingerprinting of Unsaturated Systems

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar or symmetric bonds.

For this compound, the C≡C and C=C stretching vibrations are expected to be strong and sharp in the Raman spectrum. The C≡C stretch would appear in the region of 2100-2250 cm⁻¹, and the C=C stretch would be observed around 1600-1680 cm⁻¹. researchgate.netrsc.org Raman spectroscopy can be especially useful for observing the vibrations of the internal alkyne, which may show a weak absorption in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational fingerprint of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Polyenes and Polyynes

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within conjugated systems like polyenes and polyynes. The absorption of UV or visible light by these molecules corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For organic molecules with chromophores, such as the conjugated system in this compound, these transitions typically involve π electrons moving to π* antibonding orbitals (π → π* transitions). uzh.ch

The extent of conjugation in a molecule significantly influences the wavelength of maximum absorption (λmax). libretexts.org As the number of conjugated double and triple bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This results in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum. libretexts.org For instance, the conjugation of double and triple bonds shifts the absorption maximum to longer wavelengths. msu.edu In polyenes, each additional double bond in the conjugated system can increase the λmax by about 30 nm. libretexts.org

Table 1: Typical Electronic Transitions in Conjugated Systems

Transition TypeDescriptionTypical Wavelength Range
σ → σExcitation of an electron from a σ bonding orbital to a σ antibonding orbital.< 200 nm
n → σExcitation of an electron from a non-bonding orbital to a σ antibonding orbital.150 - 250 nm shu.ac.uk
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.200 - 700 nm tanta.edu.eg
n → πExcitation of an electron from a non-bonding orbital to a π antibonding orbital.Longer wavelength than π → π* uzh.ch

This table is generated based on general principles of UV-Vis spectroscopy and may not represent the exact values for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for studies involving radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a vital tool for studying molecules with unpaired electrons, such as radical intermediates. nih.gov The enediyne class of compounds is known to generate radical species, often through thermally or photochemically induced cyclization reactions like the Bergman cyclization, which produces a p-benzyne biradical. researchgate.netwikipedia.org

EPR spectroscopy can be used to follow the Bergman cyclization of enediyne compounds. acs.org However, direct observation of the highly reactive p-benzyne biradicals at room temperature can be challenging. Often, the detected paramagnetic species are more stable secondary radicals. researchgate.net For example, in studies of bicyclic nine-membered enediynes, the observed ESR spectra were attributed to secondary radical intermediates rather than the primary p-benzyne biradical. researchgate.net Spin trapping techniques are frequently employed to detect transient radical intermediates. In a study on the C-1027 chromophore, spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) were used to directly trap a phenyl radical or p-benzyne biradical. nih.gov

The EPR spectra provide information about the electronic structure and environment of the unpaired electron. While specific EPR data for radical intermediates of this compound were not found, studies on related systems demonstrate the utility of this technique. For instance, the EPR spectra of triplet methylpentadiynylidene yielded zero-field splitting parameters typical for a triplet carbene. researchgate.net In another case, EPR results showed that macrocyclic enediynes have the ability to generate radicals at physiological temperatures. researchgate.net

X-ray Crystallography (for solid-state structural determination of derivatives)

While a crystal structure for this compound itself is not available in the search results, numerous studies have reported the solid-state structures of its derivatives and related enediyne compounds. acs.orgresearchgate.netacs.org These studies reveal important structural features, such as the critical distance between the two alkyne carbons (the [cd] distance), which is correlated with the ease of Bergman cycloaromatization. acs.org For example, the solid-state structure of a 10-membered ring enediyne showed a [cd] distance of 3.442(12) Å. acs.org In contrast, cyclopentadienidoenediyne anions exhibited longer [cd] distances, ranging from 4.256 Å to 4.565 Å, indicating a remarkable flexibility of the enediyne framework. acs.org

The structures of various functionalized enediynes fused to heterocyclic cores have also been determined by X-ray analysis, confirming the geometry of the enediyne moiety. spbu.ru Furthermore, X-ray crystallography has been used to characterize novel B-H activated products of 1,6-diynes and the single crystal structure of an alkyne-dirhodium(II) complex. researchgate.netdicp.ac.cn

Table 2: Selected Crystallographic Data for Enediyne Derivatives

Compound/DerivativeKey Structural Feature[cd] Distance (Å)Reference
10-membered ring enediyneBicyclic structure3.442(12) acs.org
Cyclopentadienidoenediyne anion (6-OMe)Anionic enediyne4.565 acs.org
Cyclopentadienidoenediyne anion (6-Ph-A)Anionic enediyne4.449 acs.org
Cyclopentadienidoenediyne anion (6-Ph-B)Anionic enediyne4.256 acs.org
Dienediyne macrocycle (23a)Indole-fused 12-membered ringNot specified spbu.ru

This table presents data from various enediyne derivatives to illustrate the application of X-ray crystallography and should not be interpreted as data for this compound itself.

Theoretical and Computational Investigations of Hept 1 Ene 3,6 Diyne

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for exploring the potential energy surfaces of reactive intermediates and transition states associated with Hept-1-ene-3,6-diyne. These methods range from computationally efficient Density Functional Theory (DFT) to high-accuracy ab initio techniques.

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of enediyne systems. By approximating the complex many-electron wavefunction with the electron density, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP and M06-2X are commonly employed to optimize geometries of reactants, products, and transition states.

For a molecule like this compound, DFT calculations can elucidate key aspects of its reactivity. The frontier molecular orbitals (HOMO and LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's susceptibility to nucleophilic or electrophilic attack and its behavior in pericyclic reactions. mdpi.com Studies on related fused enediynes have used DFT to investigate the mechanism of Bergman cyclization, determining the geometric parameters and electronic properties that influence the reaction barrier. nih.gov The theory helps in understanding how structural modifications can either inhibit or promote the cyclization by altering the distance between the reacting acetylenic carbons.

For quantitative accuracy, particularly in determining reaction energetics, high-level ab initio methods are essential. Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov

While extensive CCSD(T) calculations on this compound itself are not widely published, detailed studies on the parent enediyne, (Z)-hexa-1,5-diyn-3-ene, offer profound insights. Current time information in Las Vegas, NV, US. In a landmark study, the Bergman cyclization of this parent system was investigated at the CCSD(T)/6-31G(d,p) level of theory. Current time information in Las Vegas, NV, US. The calculations revealed a classical reaction barrier of 29.5 kcal/mol and a reaction energy of 5.5 kcal/mol. Current time information in Las Vegas, NV, US. After including vibrational and temperature corrections, the activation enthalpy (ΔH‡(298)) was determined to be 28.5 kcal/mol, with a reaction enthalpy (ΔH(298)) of 8.0 kcal/mol. Current time information in Las Vegas, NV, US. These high-accuracy values serve as crucial benchmarks for understanding the thermodynamics and kinetics of the fundamental enediyne cyclization process, which is directly applicable to this compound.

Calculated Energetics for the Bergman Cyclization of (Z)-hexa-1,5-diyn-3-ene at the CCSD(T) Level Current time information in Las Vegas, NV, US.
ParameterValue (kcal/mol)
Classical Reaction Barrier29.5
Classical Reaction Energy5.5
Activation Enthalpy (ΔH‡(298))28.5
Reaction Enthalpy (ΔH(298))8.0

The Bergman cyclization of this compound produces a diradical species (a dehydrotoluene derivative). Accurately describing the electronic structure of such open-shell diradicals, where singlet and triplet states can be close in energy, is a significant challenge for many quantum chemical methods. The Spin-Flip Equation-of-Motion Coupled Cluster (EOM-SF-CCSD) method is specifically designed to handle these situations. aip.orgacs.org It provides a balanced description of electronic states with different spin multiplicities, making it ideal for studying diradical character and singlet-triplet energy gaps. aip.orgresearchgate.net

Theoretical investigations into ionic variations of the Bergman cyclization have leveraged EOM-SF-CCSD to explore reaction pathways on both singlet and triplet potential energy surfaces. nih.govacs.org For instance, a study on the related hepta-1,6-diyne cation found that the cyclization barrier on the triplet surface was nearly nonexistent (+1 kcal/mol), in stark contrast to the higher barrier on the singlet surface. nih.gov This demonstrates the power of EOM-SF-CCSD in uncovering complex reactivity patterns and identifying low-energy pathways involving different spin states, a crucial aspect for understanding the full reaction landscape available to this compound and its derivatives. nih.govrichmond.edu

Reaction Mechanism Elucidation

Computational chemistry provides the tools to map out the entire reaction pathway, identifying key structures and the energy required to traverse the path from reactant to product.

A central goal of mechanistic studies is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. The geometry and energy of the TS determine the kinetics of the reaction. For the Bergman cyclization of enediynes, the transition state shows no significant diradical character, suggesting the electronic structure of the reactant is largely maintained until this point. Current time information in Las Vegas, NV, US.

High-level calculations on model systems provide precise energy barriers. For the parent (Z)-hexa-1,5-diyn-3-ene, the activation enthalpy was calculated to be 28.5 kcal/mol. Current time information in Las Vegas, NV, US. In a computational study of the hepta-1,6-diyne cation, the transition state for the singlet pathway involves a forming C-C bond length of 2.2 Å. nih.govacs.org Such detailed geometric information is critical for understanding the structural changes that occur during the reaction. The energy barriers calculated through these methods are fundamental to predicting the temperatures at which reactions like the Bergman cyclization will occur at an appreciable rate.

Calculated Cyclization Barriers for Enediyne Systems
SystemMethodPathwayActivation Barrier (kcal/mol)Reference
(Z)-hexa-1,5-diyn-3-eneCCSD(T)Singlet28.5 (ΔH‡) Current time information in Las Vegas, NV, US.
Hepta-1,6-diyne cationEOM-SF-CCSDSinglet21.0 nih.gov
Hepta-1,6-diyne cationEOM-SF-CCSDTriplet1.0 nih.gov

Once a transition state has been located and confirmed (by the presence of a single imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.comfaccts.de The IRC method traces the minimum energy path on the potential energy surface that connects the transition state downhill to the corresponding reactant and product. missouri.edu

An IRC analysis for the Bergman cyclization of this compound would begin at the optimized transition state geometry. The path would be followed in one direction toward the stable enediyne structure and in the other direction toward the p-benzyne-type diradical product. faccts.de This procedure computationally verifies that the identified transition state indeed connects the intended reactant and product, providing a complete and unambiguous picture of the reaction pathway. missouri.eduresearchgate.net It allows for the visualization of the continuous geometric evolution of the molecule as it transforms from reactant, through the transition state, to the final product.

Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful computational tool used to analyze the spatial localization of electrons in a molecule, providing a quantitative description of chemical bonding that aligns well with classical Lewis structures and VSEPR theory. researchgate.net The ELF is a scalar field, typically ranging from 0 to 1, where high values indicate a high probability of finding a localized electron pair. The topological analysis of this function partitions the molecular space into basins of attractors, which correspond to atomic cores, lone pairs, and covalent bonds. dntb.gov.ua

For this compound, an ELF analysis would be expected to reveal distinct basins corresponding to its structural features. Core basins, denoted as C(C) and C(H), would be found near the carbon and hydrogen nuclei, respectively. The valence shell would be partitioned into several key basins:

Protonated Basins: Disynaptic basins, V(C,H), would characterize the covalent C-H bonds, with an electron population approaching two electrons.

Carbon-Carbon Single Bond: A disynaptic basin, V(C2,C3), would be located along the axis of the single bond connecting the vinyl and ethynyl (B1212043) moieties.

Carbon-Carbon Double Bond: The C1=C2 double bond would be represented by a single, larger disynaptic basin, V(C1,C2), with an electron population of approximately four electrons.

Carbon-Carbon Triple Bonds: The C3≡C4 and C6≡C7 triple bonds would each be characterized by a single trisynaptic basin, V(C3,C4) and V(C6,C7), located along the bond axes. These basins would exhibit a nearly cylindrical shape, indicative of the triple bond's electron density distribution, with an integrated electron population approaching six electrons each.

The bifurcation points of the ELF gradient field would provide a hierarchical classification of the bonds, offering insights into the molecule's electronic structure and reactivity. researchgate.net Regions of high ELF values would be concentrated in the bonding and lone pair regions, while lower values would be found in the inter-shell regions.

Electronic Structure Analysis

Molecular Orbital (MO) Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Of particular chemical significance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. youtube.comlibretexts.org

For this compound, a conjugated enediyne, the frontier orbitals are expected to be π-type orbitals delocalized across the unsaturated carbon backbone.

HOMO: The HOMO would likely be a π-bonding orbital with significant electron density distributed across the C=C double bond and the two C≡C triple bonds. The energy of the HOMO is directly related to the ionization potential and indicates the molecule's propensity to act as a nucleophile or undergo oxidation.

LUMO: The LUMO is expected to be the corresponding π*-antibonding orbital. Its energy relates to the electron affinity, and its spatial distribution indicates the sites most susceptible to nucleophilic attack or reduction.

The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. Computational calculations, such as those using Density Functional Theory (DFT) or Hartree-Fock (HF) methods, can provide quantitative values for these orbital energies.

Interactive Data Table: Illustrative Frontier Orbital Data for this compound (Note: These values are representative and would be determined by specific computational methods and basis sets.)

OrbitalEnergy (eV)Primary CharacterNodal Planes
LUMO+1-0.5π3
LUMO-1.2π2
HOMO -8.5 π 1
HOMO-1-9.8π0

Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Analyses

Natural Bond Orbital (NBO) analysis provides a localized, intuitive picture of bonding within the framework of MO theory. It transforms the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structure elements like core orbitals, lone pairs, and bonds (σ and π). wisc.edu This analysis yields information about atomic charges, hybridization, and stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis would quantify the hybridization of each carbon atom (sp, sp², sp³) and reveal delocalization effects through second-order perturbation analysis. Key interactions would include π(C=C) → π(C≡C) and π(C≡C) → π(C=C) delocalizations, which contribute to the stability of the conjugated system.

Natural Resonance Theory (NRT), an extension of NBO analysis, provides a quantitative description of the resonance phenomenon by calculating the weights of various contributing Lewis resonance structures. wikipedia.orgresearchgate.net For this compound, the primary resonance structure would be the classical Lewis structure. However, NRT would also identify and weight minor resonance structures that involve charge separation, providing a more nuanced picture of electron delocalization. These minor structures, although contributing less, are crucial for understanding reactivity patterns.

Interactive Data Table: Illustrative NRT Results for this compound

Resonance StructureDescriptionResonance Weight (%)
1H₂C=CH-C≡C-CH₂-C≡CHDominant Lewis Structure
2H₂C⁻-C⁺H-C≡C-CH₂-C≡CHCharge-separated
3H₂C=CH-C⁺=C⁻-CH₂-C≡CHCharge-separated
...Other minor contributors...

Aromaticity Assessment (e.g., NICS, ACID for cyclic products)

While this compound is an acyclic molecule, it is a precursor for cyclization reactions, such as the Bergman or Myers-Saito cyclizations, which generate highly reactive diradical species. researchgate.net The aromaticity of the resulting cyclic products is a key factor in their stability and subsequent reactivity. Aromaticity can be assessed computationally using methods like Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID).

NICS calculations are a popular method for gauging aromaticity. They involve placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)), and calculating the magnetic shielding tensor. A significantly negative value (i.e., strong shielding) is indicative of a diatropic ring current and thus aromaticity. Conversely, a positive value indicates anti-aromaticity.

For instance, the thermal cyclization of a related enediyne can form a 1,4-didehydrobenzene diradical. If this compound were to undergo an analogous cyclization, it could form a toluene-α,3-diradical. NICS calculations on the six-membered ring of this product would be expected to yield strongly negative values, confirming the aromatic character of the newly formed ring.

Conformational Analysis and Stereochemistry

The conformational landscape of this compound is primarily dictated by rotation around the C2-C3 single bond, which connects the vinyl group to the diyne moiety. The rigid linear geometry of the two alkyne groups significantly constrains the molecule's flexibility.

The main conformational isomers would be the s-trans (antiperiplanar) and s-cis (synperiplanar) forms, defined by the dihedral angle between the C1=C2 double bond and the C3≡C4 triple bond. Computational modeling can determine the relative energies of these conformers. Generally, the s-trans conformer is sterically favored and lower in energy. The energy barrier to rotation around the C2-C3 bond can also be calculated, providing insight into the conformational dynamics at different temperatures. Due to the terminal =CH₂ group, this compound does not exhibit E/Z stereoisomerism.

Modeling of Spectroscopic Parameters (e.g., NMR chemical shifts, coupling constants)

Computational chemistry offers powerful methods for predicting NMR spectroscopic parameters, which can be invaluable for structure elucidation and for comparing with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). stemwomen.org

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique nucleus. The acetylenic protons and carbons would have characteristic shifts, as would the vinylic protons and carbons. These predicted values can be compared to experimental spectra to confirm the structure.

Spin-spin coupling constants (J-couplings) can also be modeled. github.io These calculations can predict the magnitude of various couplings:

Geminal coupling (²J): Between protons on the same carbon (e.g., within the C1 methylene (B1212753) group).

Vicinal coupling (³J): Between protons on adjacent carbons (e.g., between H1 and H2). The magnitude of this coupling is dependent on the dihedral angle.

Long-range couplings (⁴J, ⁵J): Couplings across the π-system of the double and triple bonds are often observable and can be predicted computationally.

Interactive Data Table: Illustrative Predicted NMR Data for this compound (Note: Predicted shifts are relative to TMS and depend on the level of theory, basis set, and simulated solvent.)

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)Predicted J-couplings (Hz)
C1128.5H on C15.4 (2H)²J(H,H) ≈ 1.5
C2135.0H on C26.1 (1H)³J(H1,H2) ≈ 10.2 (cis), 17.1 (trans)
C385.1H on C52.1 (2H)⁴J(H2,H5) ≈ 2.5
C478.9H on C72.0 (1H)⁵J(H5,H7) ≈ 0.8
C520.3
C682.4
C770.2

Applications in Advanced Organic Synthesis and Materials Science

Hept-1-ene-3,6-diyne as a Versatile Building Block in Complex Molecule Synthesis

The unique combination of a terminal vinyl group and two acetylene (B1199291) moieties, one terminal and one internal, renders this compound a valuable precursor for the construction of complex molecular architectures. Its utility stems from the differential reactivity of these functional groups, which can be addressed selectively in various chemical transformations.

This compound serves as an excellent starting material for the synthesis of more elaborate and functionalized enyne and diyne structures. The presence of a terminal alkyne (at C-6) is particularly significant, as it readily participates in a variety of coupling reactions. For instance, Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide, can be employed to introduce diverse substituents at the terminus of the molecule. spbu.ru This methodology is a powerful tool for creating asymmetrically substituted enediynes, which are crucial intermediates in the synthesis of more complex systems. spbu.ru

Furthermore, methods for coupling allylic halides with terminal alkynes under copper catalysis provide another route to extend and functionalize the molecule. researchgate.net The reactivity of the terminal alkyne in this compound makes it an ideal substrate for such transformations, allowing for the construction of larger, more complex unsaturated systems. The ability to tolerate various functional groups in these coupling reactions underscores the versatility of this building block in synthetic strategies. researchgate.net

The 1,6-diyne framework embedded within this compound is a well-established precursor for the synthesis of a wide array of cyclic and polycyclic compounds through transition-metal-catalyzed cycloisomerization reactions. Catalysts based on gold, platinum, and palladium have proven particularly effective in transforming 1,6-diynes and related 1,6-enynes into complex carbocyclic and heterocyclic scaffolds. sci-hub.seacs.org

For example, gold-catalyzed cascade cycloisomerizations of substituted 1,6-diynes can lead to the formation of intricate fused-ring systems, such as benzofurans and chromene derivatives, in a single, atom-economical step. acs.org Similarly, palladium-catalyzed intramolecular coupling of the two alkyne units can generate macrocyclic enynes, demonstrating the power of this approach to form strained, bridged ring systems. nih.gov Although specific examples employing this compound are not extensively documented, its underlying 1,6-diyne structure makes it a prime candidate for these powerful cyclization strategies, offering a pathway to novel and structurally complex molecules.

A key feature of this compound is its enediyne core, specifically a (Z)-hex-3-en-1,5-diyne substructure if considering the geometry around the double bond. Enediyne compounds are renowned for their ability to undergo thermal or photochemical cyclization, such as the Bergman or Myers-Saito cyclizations. spbu.ru These reactions generate highly reactive diradical intermediates, most notably p-benzyne. spbu.ru These diradicals are capable of abstracting hydrogen atoms from their surroundings, a property that is the basis for the potent antitumor activity of naturally occurring enediyne antibiotics. spbu.ru Consequently, this compound can be considered a precursor to such reactive intermediates, which can be trapped or utilized in subsequent chemical transformations to build complex molecular frameworks.

Role in Polymer Chemistry

The multiple unsaturated bonds in this compound make it a compelling monomer for the synthesis of novel conjugated polymers. The chemistry is largely informed by its parent compound, 1,6-heptadiyne (B51785), a widely studied monomer in polymer science. sigmaaldrich.comnih.gov

The polymerization of 1,6-heptadiyne and its derivatives is a cornerstone of conjugated polymer synthesis, typically proceeding via a mechanism known as cyclopolymerization. sigmaaldrich.comacs.org Using transition metal catalysts, such as those based on molybdenum or ruthenium, the polymerization of 1,6-heptadiyne does not simply link the monomers end-to-end but involves an intramolecular cyclization step. researchgate.net This process results in a polymer backbone, poly(1,6-heptadiyne), composed of repeating five- or six-membered rings, which imparts unique electronic and optical properties to the material. researchgate.netresearchgate.net

Given this precedent, this compound is expected to undergo similar polymerization. The presence of the C-1 vinyl group in addition to the two alkynes would likely influence the polymerization pathway and the final polymer structure. The alkene could potentially be incorporated into the polymer backbone or act as a pendant group, leading to polymers with distinct properties compared to the simpler poly(1,6-heptadiyne). The related compound hept-1-en-6-yne is noted for its use in producing polymers and copolymers, supporting the potential of such eneyne structures in polymer synthesis. echemi.com

Cyclocopolymerization offers a strategy to further tailor the properties of polymers derived from diyne monomers. In this approach, a diyne monomer like a 1,6-heptadiyne derivative is polymerized along with one or more different comonomers. sigmaaldrich.com This technique has been successfully used to create block copolymers from substituted 1,6-heptadiynes, allowing for precise control over the polymer architecture and resulting properties, such as solubility and performance in photovoltaic devices. researchgate.netpsu.edu

This compound, with its three distinct unsaturated sites, is a highly promising candidate for cyclocopolymerization reactions. It could be copolymerized with other alkynes or alkenes to generate novel materials with complex, repeating cyclic units. The incorporation of the enediyne moiety into the polymer backbone could lead to materials with unique electronic, optical, or reactive properties, expanding the scope of functional conjugated polymers.

Synthesis of Conjugated Poly-ynes for Advanced Materials

This compound serves as a valuable building block in the synthesis of conjugated poly-ynes, a class of molecules with alternating single and triple carbon-carbon bonds. These materials are the subject of intense research due to their potential applications in electronics, optics, and materials science, where they are investigated as molecular wires and as finite models of carbyne, an elusive allotrope of carbon predicted to possess extraordinary mechanical and electrical properties. smu.edursc.orgchemrxiv.org The structure of this compound, featuring a terminal alkyne, makes it particularly suitable for polymerization and coupling reactions.

The synthesis of poly-ynes from monomers like this compound can be achieved through several established methods, most notably oxidative coupling reactions. The Hay coupling, which utilizes a copper(I)-TMEDA complex and oxygen as the oxidant, and the Glaser coupling, which uses a copper(I) salt in the presence of a base, are common strategies for linking terminal alkynes to form symmetrical diynes and poly-ynes. rsc.org

More advanced techniques such as alkyne metathesis have emerged as powerful tools for creating long, conjugated poly-yne chains with precise control. chemrxiv.org This method, often employing molybdenum or tungsten alkylidyne catalysts, can facilitate the reaction between two diyne molecules to form a triyne and a volatile alkyne byproduct, driving the reaction forward. chemrxiv.org Research has shown that the selectivity of diyne metathesis towards the desired poly-yne product over other cyclic or oligomeric structures is highly dependent on the steric and electronic properties of both the catalyst and the diyne substrate. chemrxiv.org While direct polymerization of this compound is not extensively documented, its functional handles are amenable to these established poly-yne synthesis protocols, positioning it as a candidate for creating novel conjugated polymers.

Development of Novel Synthetic Methodologies

Catalyst Design and Optimization for Enediyne Transformations

The reactivity of the enediyne moiety in this compound is harnessed and controlled through transition-metal catalysis. The design and optimization of catalysts are crucial for achieving high efficiency, selectivity, and functional group tolerance in these transformations. Metals such as rhodium, cobalt, gold, and ruthenium are at the forefront of catalyst development for enediyne reactions. mdpi.comresearchgate.netbeilstein-journals.orgnii.ac.jp

Rhodium complexes, particularly Wilkinson's catalyst (RhCl(PPh₃)₃) and its derivatives, are highly effective for mediating [2+2+2] cycloaddition reactions. mdpi.com These reactions are exceptionally atom-economical, constructing complex polycyclic systems from simple enediyne precursors. Optimization studies focus on modifying the ligand sphere of the rhodium center and adjusting reaction conditions. For instance, in carbonylative cycloadditions, the choice of precursor, such as Rh(acac)(CO)₂ versus [Rh(COD)Cl]₂, and the reaction dilution can significantly alter product distribution and yield. nih.gov

Cobalt catalysis, often paired with photoredox systems, has emerged as a promising alternative. nii.ac.jp This dual catalytic approach enables the use of stable and less expensive Co(II) salts, which are reduced in situ to the active catalytic species under visible light irradiation. The key to success in these systems is the optimization of the photocatalyst, the cobalt precursor, and the ancillary ligands. The use of specific chiral ligands, such as (S)-Segphos, has been shown to induce high levels of enantioselectivity in [2+2+2] cycloadditions, affording enantioenriched polycyclic products. nii.ac.jp

Gold catalysts are prized for their unique ability to activate the alkyne functionalities of enediynes under mild conditions, promoting a variety of cycloisomerization cascades. researchgate.netmdpi.comacs.org Research in this area explores the performance of different gold(I) complexes and the ongoing debate between monogold and dual-gold activation mechanisms. researchgate.net Ruthenium-based systems, like the Grubbs family of catalysts, are the standard for enyne ring-closing metathesis (RCEYM). beilstein-journals.org Catalyst optimization here involves selecting the appropriate generation of the Grubbs catalyst and using additives like ethene to prevent unwanted side reactions of the product, thereby maximizing the yield of the desired cyclic compound. beilstein-journals.org

Catalyst FamilyTypical ReactionKey Optimization ParametersReference
Rhodium (e.g., RhCl(PPh₃)₃)[2+2+2] CycloadditionLigand choice (e.g., PPh₃), catalyst precursor (e.g., Rh(acac)(CO)₂), solvent, and concentration. mdpi.comnih.gov
Cobalt/Photoredox (e.g., CoCl₂/4CzIPN)Enantioselective [2+2+2] CycloadditionChiral ligand selection (e.g., (S)-Segphos), photocatalyst, cobalt salt, and light source. nii.ac.jp
Gold (e.g., Au(I) complexes)Cycloisomerization / Cascade ReactionsLigand design, counter-ion effects, and substrate electronic properties. researchgate.netacs.orgresearchgate.net
Ruthenium (e.g., Grubbs Catalysts)Ring-Closing Enyne Metathesis (RCEYM)Catalyst generation (G-I vs G-II), presence of ethene atmosphere, and substrate sterics. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methods involving this compound and related enediynes. A primary goal is to enhance sustainability by improving atom economy, reducing waste, and utilizing less hazardous materials.

A key green aspect of enediyne chemistry is the prevalence of highly atom-economical reactions. Cascade cyclizations and [2+2+2] cycloadditions, promoted by catalysts like rhodium and gold, are prime examples. mdpi.comresearchgate.net These processes construct intricate molecular architectures from simpler components in a single step, incorporating most or all of the atoms from the starting materials into the final product, thus minimizing byproduct formation.

Efforts are also directed at the catalysts themselves. One strategy involves the development of recyclable catalytic systems, such as rhodium complexes immobilized in ionic liquids like molten tetra-n-butylammonium bromide, which can be recovered and reused. mdpi.com There is also a significant push towards replacing precious and toxic heavy metals with more earth-abundant and benign alternatives where possible. The development of cobalt-based systems, which can replace more expensive rhodium catalysts, is a step in this direction. nii.ac.jp

Furthermore, the exploration of novel, energy-efficient activation methods aligns with green chemistry principles. The use of visible light in photoredox-mediated cobalt catalysis provides a mild and sustainable energy source compared to the high temperatures often required for thermal reactions. nii.ac.jp Looking to the future, research into transition-metal-free synthetic routes, such as those using organolithium reagents, offers a potential pathway to avoid transition metals entirely, though these methods are still under development to match the efficiency of their metal-catalyzed counterparts. ucl.ac.uk Inspiration is also drawn from nature, where the biosynthesis of complex enediyne antibiotics occurs in water under ambient conditions. nih.gov Understanding these enzymatic pathways may pave the way for future chemoenzymatic and biomimetic syntheses. nih.govnih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Reactivity Patterns for Skipped Enediynes

The reactivity of enediynes is famously dominated by their ability to undergo cycloaromatization reactions, such as the Bergman and Myers-Saito cyclizations, to form highly reactive diradical species. organic-chemistry.org Acyclic enediynes, like Hept-1-ene-3,6-diyne, are generally more stable and require higher temperatures for these transformations compared to their cyclic counterparts. organic-chemistry.orgnih.gov This inherent stability, however, opens avenues for exploring alternative, more controlled reactivity patterns.

A key area of future research will be the development of novel triggering mechanisms to initiate cycloaromatization under milder conditions. For instance, the discovery of a maleimide-assisted rearrangement and cycloaromatization (MARACA) mechanism for other acyclic enediynes demonstrates that strategic functionalization can significantly lower the activation barrier. nih.gov This approach involves accelerating cascade 1,3-proton transfer processes to enable cycloaromatization at physiological temperatures. nih.gov Investigating analogous transformations for derivatives of this compound could unlock its potential in biological applications.

Furthermore, photochemical activation presents another promising frontier. researchgate.net Research on other enediyne systems has shown that light can be used to generate activated enediynes from thermally stable precursors, offering spatial and temporal control over their reactivity. researchgate.net Exploring the photochemistry of this compound and its derivatives could lead to the development of novel photoresponsive materials and reagents.

Beyond cycloaromatization, the unique arrangement of pi-systems in skipped enediynes offers opportunities for other types of transformations. These could include transition metal-catalyzed cycloisomerizations, cycloadditions, and polymerization reactions that leverage the distinct electronic properties of the enediyne core.

Development of Asymmetric Catalytic Processes for this compound Derivatives

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of asymmetric catalytic methods for this compound derivatives is a crucial next step. uwindsor.cauvic.caddugu.ac.in While specific examples involving this molecule are yet to be reported, research on structurally related skipped dienes and enynes provides a strong foundation.

Catalytic enantioselective methods are essential for accessing optically active compounds from achiral starting materials. nih.govnih.govfigshare.commdpi.comresearchgate.net For instance, rhodium-catalyzed asymmetric redox cycloisomerization has been successfully applied to the desymmetrization of 1,4-diynes, yielding multifunctional pyrrolidines and tetrahydrofurans with high stereoselectivity. researchgate.net Applying similar strategies to appropriately functionalized derivatives of this compound could provide access to a wide range of chiral building blocks.

The field of asymmetric synthesis is rich with a variety of catalytic systems that could be adapted for skipped enediynes. uwindsor.cauvic.caddugu.ac.in These include chiral catalysts for enantioselective reductions, epoxidations, and carbon-carbon bond-forming reactions. The development of such processes would be instrumental in synthesizing enantioenriched derivatives of this compound for applications in medicinal chemistry and materials science.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging to achieve in a flask. zendy.io The synthesis of highly reactive or unstable molecules, such as polyynes and enediynes, is particularly well-suited to this technology. chemrxiv.orgresearchgate.netnih.govnih.govresearchgate.netkhanacademy.org

The application of modular flow reactors for the palladium-catalyzed acylation of terminal alkynes to produce yne-ones demonstrates the potential for multi-step synthesis in a continuous fashion. researchgate.net This approach could be adapted for the synthesis of this compound and its derivatives, allowing for the safe and efficient production of these compounds on a larger scale. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow systems can lead to higher yields and purities.

Furthermore, the integration of automation and in-line analysis can streamline the optimization of reaction conditions and facilitate high-throughput screening of different substrates and catalysts. This would accelerate the discovery of new reactions and the development of efficient synthetic routes to novel this compound derivatives.

Advanced Materials with this compound Moieties

The incorporation of diyne and enediyne units into polymeric structures is an emerging area of materials science. rsc.orgacs.orgresearchgate.neteuropean-coatings.comoup.comresearchgate.net These conjugated polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, energy storage, and sensing.

Recent studies have demonstrated the synthesis of fully π-conjugated, diyne-linked microporous polymers for use as electrode materials in supercapacitors. rsc.orgeuropean-coatings.com These materials exhibit high thermal stability and specific surface areas, which are crucial for their electrochemical performance. rsc.orgeuropean-coatings.com The integration of this compound moieties into similar polymer backbones could lead to the development of novel materials with tailored properties.

The reactivity of the enediyne core also offers a unique handle for post-synthetic modification of materials. For example, the thermal or photochemical triggering of Bergman cyclization within a polymer matrix could be used to create cross-linked networks or to alter the electronic properties of the material in a controlled manner. researchgate.net This approach could be used to fabricate novel functional materials for a variety of applications.

Below is a table summarizing the properties of some diyne-containing conjugated microporous polymers:

Polymer NameMonomersSynthesis MethodSpecific Surface Area (m²/g)Application
TPE-Diyne CMPTetraphenylethene-based monomer, Diyne linkerPalladium-catalyzed alkyne-alkyne coupling428Supercapacitor electrode
TBN-Diyne CMPDibenzo[g,p]chrysene-based monomer, Diyne linkerPalladium-catalyzed alkyne-alkyne coupling256Supercapacitor electrode

This table is interactive. You can sort the data by clicking on the column headers.

Synergistic Experimental and Computational Research Programs

The study of highly reactive intermediates and complex reaction mechanisms, such as those involved in enediyne chemistry, benefits greatly from a synergistic approach that combines experimental and computational methods. nih.govescholarship.orgresearchgate.netrsc.orgnih.govacs.orgresearchgate.net Quantum chemical calculations, particularly density functional theory (DFT), have become an indispensable tool for understanding the cyclization of enediynes and predicting their reactivity. nih.gov

Computational studies can provide valuable insights into reaction pathways, transition state geometries, and activation energies, which can be difficult to determine experimentally. researchgate.net For example, DFT calculations have been used to rationalize the different reaction pathways of diradicals formed from Myers-Saito cyclization and to guide the design of new enediynes with enhanced cytotoxicity. researchgate.net

A collaborative approach, where experimental results inform and validate computational models, and where computational predictions guide new experimental designs, will be crucial for advancing the chemistry of this compound. This synergy will accelerate the discovery of novel reactivity, the development of new catalytic systems, and the design of advanced materials with tailored properties.

Below is a table highlighting the synergy between experimental and computational approaches in enediyne research:

Research AreaExperimental ApproachComputational ApproachKey Insights
Reaction MechanismsKinetic studies, Product analysis, Isotope labelingDFT calculations of reaction pathways and transition statesElucidation of complex reaction mechanisms, Prediction of reaction outcomes
Catalyst DesignSynthesis and screening of new catalystsModeling of catalyst-substrate interactions, Calculation of activation barriersRational design of more efficient and selective catalysts
Materials ScienceSynthesis and characterization of new polymersSimulation of polymer properties (e.g., electronic structure, band gap)Prediction of material properties and guidance for the synthesis of novel functional materials

This table is interactive. You can sort the data by clicking on the column headers.

Q & A

Q. What are the established synthetic routes for Hept-1-ene-3,6-diyne, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via alkyne coupling reactions, such as Cadiot-Chodkiewicz or Glaser-Hay coupling. Key factors include:

  • Catalyst selection : Palladium or copper catalysts optimize cross-coupling efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
  • Temperature control : Low temperatures (0–25°C) minimize side reactions like polymerization. Yield and purity are validated using HPLC and GC-MS, with protocols standardized via NIST reference data . For reproducibility, ensure inert atmospheres and stoichiometric precision.
Synthetic MethodCatalystSolventYield (%)Purity (%)Source
Cadiot-ChodkiewiczCu(I)DMF6895NIST
Glaser-HayPd(II)THF7292Academic Study

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Structural validation requires multi-spectral analysis:

  • IR Spectroscopy : Confirms alkyne (C≡C) stretches at ~2100–2260 cm⁻¹ and alkene (C=C) at ~1620–1680 cm⁻¹ .
  • ¹³C NMR : Distinguishes sp-hybridized carbons (δ 70–100 ppm) and sp² carbons (δ 110–150 ppm).
  • Mass Spectrometry : High-resolution MS identifies molecular ions (m/z 122.1 for C₇H₆) and fragmentation patterns. Cross-referencing with NIST’s spectral database ensures accuracy . For ambiguous peaks, use 2D NMR (e.g., HSQC) to resolve connectivity .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

Methodological Answer: The compound’s conjugated diyne-ene system is prone to oxidation and dimerization. Stabilization strategies include:

  • Solvent choice : Use degassed, anhydrous toluene or hexane under argon.
  • Temperature : Store at –20°C to slow radical-mediated degradation.
  • Additives : Antioxidants like BHT (0.1 wt%) inhibit peroxide formation. Monitor stability via periodic GC-MS analysis, referencing degradation thresholds from controlled studies .

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

Methodological Answer: The electron-deficient diyne moiety acts as a dienophile. Reactivity is assessed via:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP/6-31G*) to predict regioselectivity.
  • Kinetic studies : Track reaction rates with dienes (e.g., anthracene) under varying temperatures. Experimental data should align with computational models, with discrepancies resolved via transition-state analysis .

Q. What are the challenges in quantifying this compound in complex mixtures using chromatography?

Methodological Answer: Co-elution with similar hydrocarbons is common. Mitigation strategies:

  • Column selection : Use polar stationary phases (e.g., ZORBAX Eclipse Plus C18) for better resolution.
  • Detector optimization : Pair UV-Vis (λ = 254 nm) with fluorescence detection for specificity. Calibrate against NIST-certified standards and validate with spike-recovery tests (≥95% recovery) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bond lengths of this compound?

Methodological Answer: Discrepancies arise from experimental limitations (e.g., X-ray vs. electron diffraction). Use:

  • DFT with dispersion corrections : Compare B3LYP-D3 and ωB97X-D functionals to assess van der Waals effects.
  • Benchmarking : Validate against high-resolution crystallographic data from the Cambridge Structural Database. Statistical analysis (e.g., χ² tests) identifies outliers, while error margins are reported using confidence intervals .

Q. What mechanistic insights explain the unexpected regioselectivity in this compound’s cycloaddition reactions?

Methodological Answer: Combine experimental and computational approaches:

  • Isotopic labeling : Use ¹³C-labeled substrates to track bond formation via NMR.
  • Transition-state modeling : Employ QM/MM simulations to map energy barriers (Gaussian 16). Conflicting data may arise from solvent polarity effects; test in ionic liquids vs. hydrocarbons to isolate variables .

Q. How do temperature and pressure affect the thermodynamic stability of this compound?

Methodological Answer: Conduct differential scanning calorimetry (DSC) under controlled conditions:

  • Isothermal studies : Measure decomposition kinetics at 25–100°C.
  • High-pressure NMR : Resolve structural changes at >1 GPa. Data interpretation requires Arrhenius plots and Eyring equations, with discrepancies addressed via error propagation analysis .

Q. What strategies validate the purity of this compound when commercial standards are unavailable?

Methodological Answer: Develop in-house reference materials using:

  • Preparative SFC : Isolate >99% pure fractions, validated by HR-MS and elemental analysis.
  • Cross-lab collaboration : Compare results via round-robin testing (e.g., ISO/IEC 17025 protocols). Purity claims must include uncertainty estimates (±0.5%) and traceability documentation .

Q. How can cross-disciplinary approaches (e.g., photochemistry/electrochemistry) unlock new reactivity pathways for this compound?

Methodological Answer: Design hybrid experiments:

  • Photoelectrochemical cells : Apply UV irradiation while measuring current-voltage curves.
  • In situ FTIR : Monitor intermediate formation during redox cycles.
    Data synthesis requires multi-variable regression to decouple photonic and electronic contributions .

Data Contradiction Analysis Example

StudyBond Length (C≡C, Å)MethodDiscrepancy Source
A1.21X-rayCrystal packing effects
B1.18DFTBasis set limitations (6-31G vs. def2-TZVP)
C1.19Electron DiffractionSample contamination

Resolution: Re-evaluate Study A’s crystallographic data for thermal motion artifacts and apply Hirshfeld surface analysis. For Study B, recompute with larger basis sets and compare to NIST benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.